REACTION_CXSMILES
|
[I-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[CH3:28][S:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH:36]=O.C(=O)(O)[O-].[Na+]>CCOCC>[CH3:28][S:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH:36]=[CH2:2] |f:0.1,2.3,5.6|
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Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2.77 mmol
|
Type
|
reactant
|
Smiles
|
CSC1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred until complete disappearance of the reactants (2 hr) at room temperature (followed by TLC)
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Duration
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2 h
|
Type
|
EXTRACTION
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Details
|
followed by extraction with 3×50 mL portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |